molecular formula C8H4Cl2N2O B14435470 3,7-Dichloro-1-oxo-1lambda~5~-quinoxaline CAS No. 78104-65-1

3,7-Dichloro-1-oxo-1lambda~5~-quinoxaline

Cat. No.: B14435470
CAS No.: 78104-65-1
M. Wt: 215.03 g/mol
InChI Key: PIVNPGWUPPIASU-UHFFFAOYSA-N
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Description

3,7-Dichloroquinoxaline 1-oxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound 3,7-Dichloroquinoxaline 1-oxide is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the quinoxaline ring and an oxide group at the 1st position. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloroquinoxaline 1-oxide typically involves the reaction of 3,7-dichloroquinoxaline with an oxidizing agent. One common method is the oxidation of 3,7-dichloroquinoxaline using hydrogen peroxide or a peracid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3,7-Dichloroquinoxaline 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloroquinoxaline 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoxaline dioxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrazine, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinoxaline dioxides.

    Reduction: 3,7-Dichloroquinoxaline.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Antimicrobial Activity: Exhibits antibacterial and antifungal properties.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Anticancer Activity: Studied for its potential to inhibit cancer cell growth.

    Antiviral Activity: Investigated for its effects against viral infections.

Industry

    Corrosion Inhibition: Used in coatings to prevent metal corrosion.

    Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,7-Dichloroquinoxaline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways of the microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without chlorine and oxide modifications.

    2,3-Dichloroquinoxaline: Chlorine atoms at different positions.

    Quinoxaline 1,4-dioxide: Oxide groups at different positions.

Uniqueness

3,7-Dichloroquinoxaline 1-oxide is unique due to the specific positioning of chlorine atoms and the oxide group, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

78104-65-1

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

3,7-dichloro-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-6-7(3-5)12(13)4-8(10)11-6/h1-4H

InChI Key

PIVNPGWUPPIASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C[N+](=C2C=C1Cl)[O-])Cl

Origin of Product

United States

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